
5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE is an organic compound characterized by a furan ring substituted with a benzylidene group at the 3-position and a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE typically involves the condensation of 5-methylfuran-2-one with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene moiety through an aldol condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced furan derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzylidene moiety. Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
- Oxidized derivatives of the furan ring.
- Reduced furan derivatives.
- Substituted benzylidene derivatives with various functional groups.
科学的研究の応用
Chemistry: 5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being explored in medicinal chemistry. Its structural features may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of 5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
類似化合物との比較
(3E)-3-Benzylidene-5-ethylfuran-2-one: Similar structure with an ethyl group instead of a methyl group.
(3E)-3-Benzylidene-5-phenylfuran-2-one: Similar structure with a phenyl group instead of a methyl group.
(3E)-3-Benzylidene-5-methoxyfuran-2-one: Similar structure with a methoxy group instead of a methyl group.
Comparison: 5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the presence of the methyl group at the 5-position may affect its steric and electronic properties, leading to differences in reactivity and interaction with biological targets.
特性
分子式 |
C12H10O2 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
(3E)-3-benzylidene-5-methylfuran-2-one |
InChI |
InChI=1S/C12H10O2/c1-9-7-11(12(13)14-9)8-10-5-3-2-4-6-10/h2-8H,1H3/b11-8+ |
InChIキー |
YLLGTFFYCYGKSG-DHZHZOJOSA-N |
異性体SMILES |
CC1=C/C(=C\C2=CC=CC=C2)/C(=O)O1 |
正規SMILES |
CC1=CC(=CC2=CC=CC=C2)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


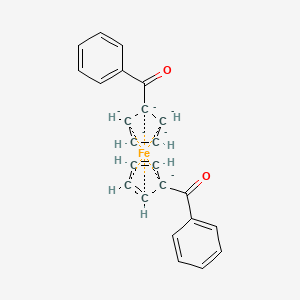
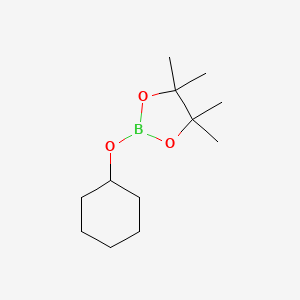
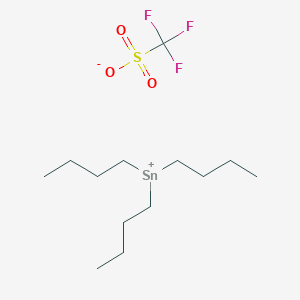
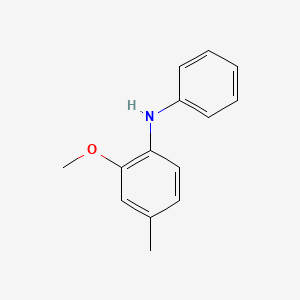
![[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride](/img/structure/B1365264.png)
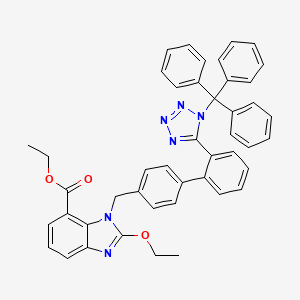
![(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester](/img/structure/B1365272.png)
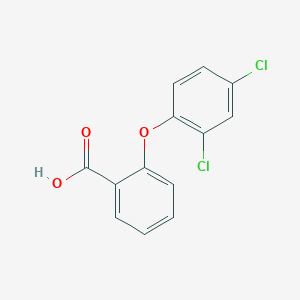

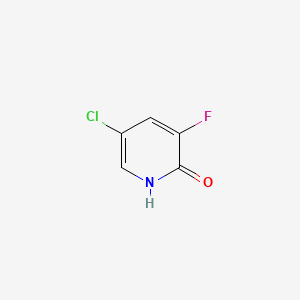

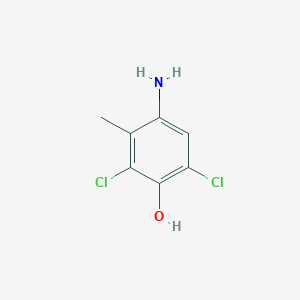

![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid](/img/structure/B1365287.png)
